[3,4'-Bipyridin]-5-amine
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Overview
Description
[3,4’-Bipyridin]-5-amine is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of an amine group at the 5-position of the bipyridine structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-5-amine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine under palladium catalysis . Another method involves the direct amination of 3,4’-bipyridine using ammonia or an amine source in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of [3,4’-Bipyridin]-5-amine often employs scalable methods such as the Ullmann coupling, which involves the reaction of halogenated pyridines with copper catalysts under high temperatures . This method is favored for its cost-effectiveness and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: [3,4’-Bipyridin]-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst
Major Products:
Oxidation: Nitroso-[3,4’-Bipyridin]-5-amine, Nitro-[3,4’-Bipyridin]-5-amine.
Reduction: [3,4’-Bipyridin]-5-amine derivatives with reduced functional groups.
Substitution: Halogenated or nitrated bipyridine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-5-amine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. As a ligand, it can form stable complexes with transition metals, influencing their reactivity and catalytic properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of viologens and as a precursor for the herbicide paraquat.
3,3’-Bipyridine:
Uniqueness of [3,4’-Bipyridin]-5-amine: The presence of the amine group at the 5-position of the bipyridine structure imparts unique chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s ability to interact with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
5-pyridin-4-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8/h1-7H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBJZGHHEMUQLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673523 |
Source
|
Record name | [3,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214324-04-5 |
Source
|
Record name | [3,4'-Bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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